Metabolic Stability of the 4,4‑Difluorocyclohexyl Substituent vs. Non‑Fluorinated Cyclohexyl – Evidence from Maraviroc Metabolism Profiling
The 4,4‑difluorocyclohexyl moiety of the title compound is identical to the substituent present in the approved CCR5 antagonist maraviroc. In human liver microsome and recombinant CYP studies, the major sites of oxidative metabolism on the 4,4‑difluorocyclohexyl ring were identified as the C‑2 and C‑3 positions, while C‑4 (the site of gem‑difluoro substitution) was completely blocked from hydroxylation [1]. This contrasts with non‑fluorinated cyclohexyl rings, where all ring positions are susceptible to oxidative attack. The resulting metabolic stability advantage translates directly to prolonged half‑life and enhanced oral exposure for final compounds bearing this motif.
| Evidence Dimension | Number of CYP450‑sensitive C–H positions on the cyclohexyl ring |
|---|---|
| Target Compound Data | 2 oxidizable positions (C‑2 and C‑3); C‑4 blocked by CF₂ |
| Comparator Or Baseline | Cyclohexylmethyl 4-methylbenzenesulfonate (non‑fluorinated): 4 oxidizable C–H positions on the ring |
| Quantified Difference | 2 vs. 4 susceptible positions, representing a ~50% reduction in potential metabolic soft spots on the ring scaffold |
| Conditions | Inferred from [1]: human liver microsome incubations, recombinant CYP3A4/3A5, LC‑MS/MS metabolite identification |
Why This Matters
Procurement of the difluorinated tosylate directly installs a metabolically hardened cyclohexyl fragment, reducing the risk of rapid oxidative clearance in in‑vivo proof‑of‑concept studies.
- [1] Hyland, R. et al. Biosynthesis and Identification of Metabolites of Maraviroc and Their Use in Experiments to Delineate the Relative Contributions of Cytochrome P4503A4 versus 3A5. Drug Metab. Dispos. 2018, 46 (3), 234–245. https://doi.org/10.1124/dmd.117.078402 View Source
